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Compound of Interest

Compound Name: NOSH-aspirin

Cat. No.: B3235942

In the landscape of modified nonsteroidal anti-inflammatory drugs (NSAIDs), NO-aspirin (NO-
ASA) and the more recent NOSH-aspirin have emerged as promising alternatives to traditional
aspirin, offering potentially enhanced therapeutic benefits with improved safety profiles. This
guide provides a detailed comparison of their efficacy, particularly in anti-cancer and anti-
inflammatory applications, supported by experimental data. Both compounds are designed to
mitigate the gastrointestinal toxicity associated with long-term aspirin use by releasing gaseous
signaling molecules—nitric oxide (NO) in the case of NO-ASA, and both NO and hydrogen
sulfide (Hz2S) in the case of NOSH-aspirin.

Superior Anti-Cancer Potency of NOSH-Aspirin

Experimental evidence consistently demonstrates that NOSH-aspirin exhibits significantly
greater potency in inhibiting the growth of various cancer cell lines compared to both traditional
aspirin and NO-aspirin.[1][2][3][4] This enhanced efficacy is attributed to the synergistic action
of the released NO and H2S, which modulate multiple signaling pathways involved in cell
proliferation, apoptosis, and inflammation.[1][5]

In Vitro Growth Inhibition of Cancer Cell Lines

Studies have shown that NOSH-aspirin inhibits the growth of a wide range of human cancer
cell lines, including colon, pancreatic, breast, lung, prostate, and leukemia, with IC50 values in
the nanomolar range. This represents a potency that is orders of magnitude greater than that of
aspirin and notably superior to NO-aspirin.[1][2][3][4] For instance, in HT-29 colon cancer cells,
NOSH-1 (a specific variant of NOSH-aspirin) demonstrated an IC50 of 48 + 3 nM, whereas the
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IC50 for aspirin is greater than 5,000,000 nM.[4] While direct comparative IC50 values for NO-
aspirin are not always presented in the same studies, the literature suggests that NO-aspirin's
potency, while superior to aspirin, does not reach the nanomolar efficacy of NOSH-aspirin.[1]

[6]

Fold
NOSH- .
. . Increase in .
. Cancer Aspirin Aspirin ICso NO-Aspirin
Cell Line T (NOSH-1) (nM) Potency ICs0 (M)
e - n 50
oA (NOSH-1 vs. g
ICs0 (M) L.
Aspirin)
HT-29 Colon 48 + 3 >5,000,000 >100,000 0.83 - 64
Not specified
HCT 15 Colon 150 £ 10 >5,000,000 >33,000 in these
studies
Not specified
SwW480 Colon 100+5 >5,000,000 >50,000 in these
studies
Not specified
MCF-7 Breast (ER+) 280 + 20 >5,000,000 >17,800 in these
studies
Not specified
MDA-MB-231  Breast (ER-) 200 £ 15 >5,000,000 >25,000 in these
studies
Not specified Not specified Not specified
MIA PaCa-2 Pancreatic 47 5 in these in these in these
studies studies studies
Not specified Not specified Not specified
BxPC-3 Pancreatic 57+4 in these in these in these
studies studies studies

Data compiled from multiple sources.[4][6] Note that NO-Aspirin IC50 values are presented as
a range from a study on various cancer cell lines and may not be directly comparable to the
specific NOSH-Aspirin data.
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Enhanced Anti-Inflammatory and Analgesic Effects

NOSH-aspirin has demonstrated superior anti-inflammatory and analgesic properties
compared to aspirin, and by extension, shows promise over NO-aspirin.[1][7][8] The combined
release of NO and H:S contributes to a more potent reduction in inflammation and pain.

Comparative Anti-Inflammatory and Analgesic Activity

In preclinical models, NOSH-aspirin was more effective than aspirin at reducing carrageenan-
induced paw edema and inflammatory hyperalgesia.[7] Notably, NOSH-aspirin, but not aspirin,

was able to reduce the production of the pro-inflammatory cytokine IL-13.[7][8]

Parameter Model NOSH-Aspirin NO-Aspirin Aspirin
Ani Carrageenan- Significant Shown to have Significant
nti-
) induced rat paw reduction in paw anti-inflammatory  reduction in paw
inflammatory
edema volume.[3][9] effects. volume.[9]
Dose-dependent
Acetic acid- inhibition, Not directly
) ] o ] i Dose-dependent
Analgesic induced writhing effective at lower ~ compared in o
) ) inhibition.[7]
(mice) doses than these studies.
aspirin.[7]
Greater and
Carrageenan- longer-lasting )
) o Not directly o
) induced reduction in i Reduction in
Analgesic ) ) compared in )
inflammatory hyperalgesia ] hyperalgesia.[7]
) these studies.
hyperalgesia compared to
aspirin.[7]
No significant Significantly less
] ) ] Causes
) ) ) ulcerative gastrointestinal o
Gastrointestinal Ulcer Index in significant
damage at damage

Safety

rats

equimolar doses
to aspirin.[9][10]

compared to

aspirin.[11]

hemorrhagic
lesions.[9][10]

Mechanisms of Action: A Synergistic Approach
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The enhanced efficacy of NOSH-aspirin is rooted in the multifaceted roles of NO and H2S in
cellular signaling.
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Caption: Comparative mechanisms of NOSH-Aspirin and NO-Aspirin.

NO-aspirin primarily exerts its effects through the release of NO, which contributes to its
gastrointestinal safety and enhances its anti-cancer properties, partly by inhibiting the NF-kB
signaling pathway.[6][12] NOSH-aspirin, in addition to releasing NO, also liberates H2S. This
dual release leads to a broader spectrum of action.[1] H2S is known to induce apoptosis,
increase reactive oxygen species (ROS) in cancer cells, and inhibit cell proliferation.[1][5] The
combination of NO and HzS appears to act synergistically to produce the observed potent anti-
cancer effects.[1]

Experimental Protocols

The following are summaries of typical experimental protocols used to evaluate the efficacy of
NOSH-aspirin and NO-aspirin.

Cell Growth Inhibition Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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